(S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
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Description
(S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a complex organic compound that exhibits a variety of biological activities. This compound belongs to the class of amino acids and derivatives, which are critical in numerous biological processes. Its unique structural components, including the fluorenyl group and tetrahydronaphthalene moiety, contribute to its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C23H26N2O5, with a molecular weight of approximately 410.46 g/mol. The presence of the fluorenyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorenone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The fluorenyl moiety may facilitate binding to hydrophobic pockets in microbial proteins, enhancing inhibition efficacy.
Neuroprotective Effects
Certain structural analogs of this compound have been investigated for their neuroprotective properties. Studies suggest that modifications to the fluorenyl or tetrahydronaphthalene portions can enhance neuroprotective activity against neurodegenerative diseases . For example, compounds displaying similar characteristics have been evaluated for their ability to protect neuronal cells from oxidative stress.
Anti-inflammatory Properties
The compound may also modulate inflammatory pathways. Research has shown that structural analogs can influence cytokine production and immune responses, indicating potential applications in treating inflammatory conditions .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : Interaction with specific enzymes or receptors through hydrogen bonding or π-π stacking interactions.
- Cellular Uptake : Enhanced lipophilicity may facilitate cellular uptake and distribution within tissues.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of fluorenone derivatives against M. tuberculosis, several compounds were identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in fatty acid biosynthesis in mycobacteria . The results indicated that structural modifications significantly impacted inhibitory activity.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of fluorenyl derivatives demonstrated that specific modifications led to enhanced protection against apoptosis in neuronal cell lines subjected to oxidative stress . This suggests potential therapeutic avenues for neurodegenerative disorders.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[(8S)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)15-17-12-13-18-6-5-11-25(23(18)14-17)28-27(31)32-16-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-10,12-14,24-25H,5-6,11,15-16H2,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEDFOBFMTUSMY-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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